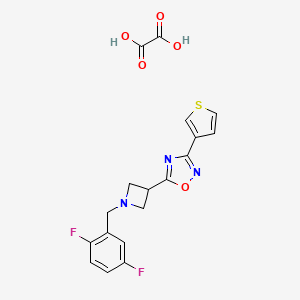

5-(1-(2,5-Difluorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate

Description

The compound 5-(1-(2,5-Difluorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a 1,2,4-oxadiazole derivative with a unique substitution pattern. Its structure includes a thiophen-3-yl group at position 3, a fluorinated benzyl-substituted azetidine at position 5, and an oxalate counterion. This article compares its structural, synthetic, and inferred pharmacological properties with related oxadiazole derivatives.

Propriétés

IUPAC Name |

5-[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS.C2H2O4/c17-13-1-2-14(18)11(5-13)6-21-7-12(8-21)16-19-15(20-22-16)10-3-4-23-9-10;3-1(4)2(5)6/h1-5,9,12H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQUPGJCJOJXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(1-(2,5-Difluorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest that it may exhibit a range of pharmacological effects, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The compound consists of several key components:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Oxadiazole Moiety : Known for its diverse biological activities, particularly as an antimicrobial and anticancer agent.

- Thiophene Ring : Often associated with enhanced biological activity due to its electron-rich nature.

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including the target compound, exhibit significant antimicrobial properties. A review highlighted the effectiveness of 1,2,4-oxadiazole derivatives against various bacterial strains. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of DNA synthesis : Certain oxadiazole derivatives prevent the proliferation of cancer cells by inhibiting DNA replication.

- Modulation of cell signaling pathways : They can interfere with key signaling pathways involved in cell survival and proliferation.

For example, a study reported that specific oxadiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Case Studies

- Anti-Tubercular Activity : A study focused on the synthesis of new oxadiazole compounds showed promising results against Mycobacterium tuberculosis. The synthesized compounds demonstrated low minimum inhibitory concentrations (MICs), indicating their potential as effective anti-TB agents. For instance, one derivative exhibited an MIC of 0.045 µg/mL against resistant strains .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have revealed that certain oxadiazole derivatives can significantly reduce cell viability. For example, a derivative similar to the target compound was tested against breast cancer cells and showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 10 µM .

Table 1: Biological Activities of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antimicrobial | Mycobacterium tuberculosis | 0.045 µg/mL |

| Compound B | Anticancer | Breast Cancer Cell Line | 10 µM |

| Compound C | Antimicrobial | Gram-positive bacteria | 0.1 µg/mL |

| Compound D | Anticancer | Colon Cancer Cell Line | 15 µM |

| Mechanism | Description |

|---|---|

| DNA Synthesis Inhibition | Prevents replication in cancer cells |

| Cell Signaling Modulation | Alters pathways that regulate cell survival |

| Cell Wall Disruption | Impairs bacterial growth by affecting cell wall integrity |

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Core Heterocycle : The 1,2,4-oxadiazole ring distinguishes it from 1,3,4-oxadiazole isomers (e.g., compounds in –5), which exhibit different electronic distributions and conformational rigidity .

- 2,5-Difluorobenzyl-azetidine: Fluorination improves lipophilicity and metabolic stability, while the azetidine’s strained four-membered ring may enhance target binding affinity compared to bulkier substituents (e.g., bicyclic amines in ).

- Oxalate Salt : Enhances solubility relative to free-base forms, a common strategy for improving bioavailability .

Comparative Table of Structural Analogues:

Pharmacokinetic and Physicochemical Properties

- Solubility : The oxalate salt form improves aqueous solubility over free bases, analogous to strategies used for other ionizable heterocycles .

- Metabolic Stability : Fluorinated aromatic groups resist oxidative metabolism, suggesting longer half-life than compounds with unsubstituted benzyl groups (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.